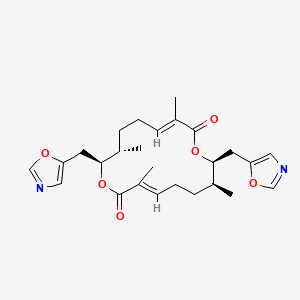

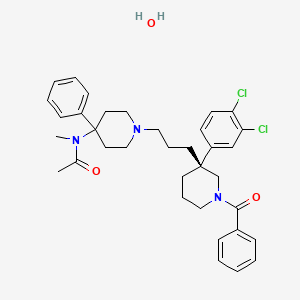

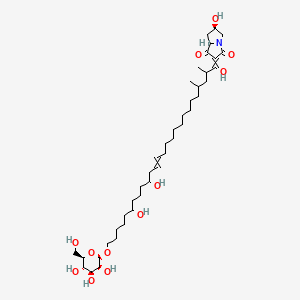

Burnettramic acid A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

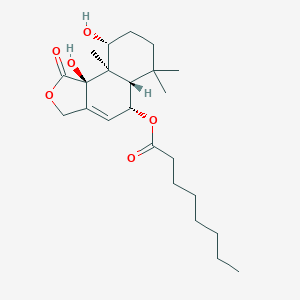

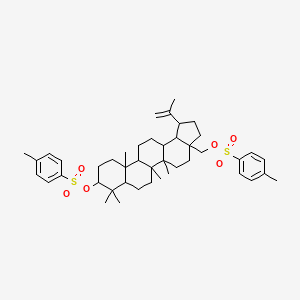

Synthetic Routes and Reaction Conditions: The synthesis of Burnettramic Acid A involves a complex sequence of reactions. The enantioselective total synthesis of its aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . Key steps include asymmetric alkylation, coupling of an acetylide intermediate with (S)-epichlorohydrin to provide an acetylenic epoxide, and Birch reduction for desulfonylation, semi-reduction of the triple bond, and debenzylation .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on heterologous biosynthesis. Comparative genomics has identified the hybrid PKS-NRPS gene cluster responsible for its production, which has been verified through heterologous pathway reconstitution in Aspergillus nidulans .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Burnettramicsäure A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Polyketidkette von intermediären Burnettramicsäure-Aglykonen unterliegt mehreren Hydroxylierungen, die durch das Cytochrom P450 BuaG oxygeniert werden, gefolgt von der BuaB-katalysierten Mannosylübertragung .

Häufige Reagenzien und Bedingungen:

Oxidation: Cytochrom P450-Enzyme werden häufig für Hydroxylierungsreaktionen verwendet.

Reduktion: Die Birch-Reduktion wird zur Desulfonierung und Halbierung von Dreifachbindungen eingesetzt.

Substitution: Mannosyltransferase-Enzyme ermöglichen die Mannosylierung des Aglykons.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die vollständig hydroxylierte und mannosylierte Burnettramicsäure A sowie ihre Zwischenprodukte .

Wissenschaftliche Forschungsanwendungen

Burnettramicsäure A hat ein großes Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung:

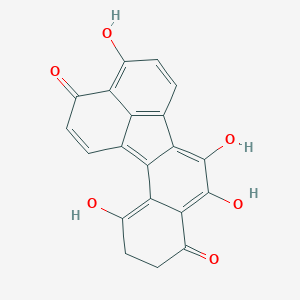

Chemie: Ihre einzigartige Struktur und ihr biosynthetischer Weg liefern Einblicke in die Hybridsynthese von Polyketiden und Peptiden.

5. Wirkmechanismus

Burnettramicsäure A entfaltet ihre Wirkung durch mehrere Hydroxylierungen ihrer Polyketidkette, die von Cytochrom P450-Enzymen vermittelt werden . Das Endprodukt, Burnettramicsäure A, wird durch Mannosylierung durch Mannosyltransferase-Enzyme erzeugt . Diese Modifikationen verbessern die antifungale Aktivität der Verbindung, indem sie auf die Zellmembranen von Pilzen abzielen und deren Integrität stören .

Wirkmechanismus

Burnettramic Acid A exerts its effects through multiple hydroxylations of its polyketide chain, mediated by cytochrome P450 enzymes . The final product, this compound, is generated through mannosylation by mannosyltransferase enzymes . These modifications enhance the compound’s antifungal activity by targeting fungal cell membranes and disrupting their integrity .

Vergleich Mit ähnlichen Verbindungen

Burnettramicsäure A ist unter ähnlichen Verbindungen aufgrund ihrer bolaamphiphilen Struktur und ihrer starken antifungalen Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Burnettramicsäuren C-E: Diese Kongenere haben eine ähnliche Struktur, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und ihrer antifungalen Wirksamkeit.

Lovastatin: Ein Cholesterinsenker, der von Aspergillus-Spezies produziert wird und auch eine antifungale Aktivität aufweist.

Fusarielin A: Eine antifungale und antiangiogene Verbindung mit einer Polyketidstruktur, die der von Burnettramicsäure A ähnelt.

Burnettramicsäure A zeichnet sich durch ihren einzigartigen biosynthetischen Weg und die Kombination von Polyketid- und Peptidelementen aus, was sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht .

Eigenschaften

Molekularformel |

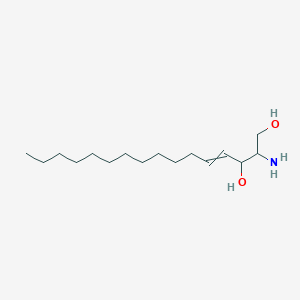

C41H71NO12 |

|---|---|

Molekulargewicht |

770.0 g/mol |

IUPAC-Name |

(6R,8S)-6-hydroxy-2-[1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |

InChI |

InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1 |

InChI-Schlüssel |

MGYSOSIDALEBDU-CACRZAOGSA-N |

Isomerische SMILES |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)[C@@H]3C[C@H](CN3C2=O)O)O |

Kanonische SMILES |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)